molecular formula C17H18ClNO4S B298733 Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate

Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate

Cat. No. B298733
M. Wt: 367.8 g/mol
InChI Key: XINQNBBFSOZUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate, commonly known as Methyl CPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B) and has shown promising results in the treatment of various diseases such as diabetes, obesity, and cancer.

Mechanism of Action

Methyl CPA acts as a potent inhibitor of Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate, which is a negative regulator of insulin signaling. By inhibiting Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate, Methyl CPA enhances insulin sensitivity and glucose uptake, leading to improved glycemic control. Additionally, Methyl CPA has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways.
Biochemical and Physiological Effects:
Methyl CPA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and adiposity, indicating its potential as an anti-obesity agent. In cancer cells, Methyl CPA induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

Methyl CPA is a potent and selective inhibitor of Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate, making it a valuable tool for studying insulin signaling and glucose homeostasis. However, its complex synthesis and limited availability may pose a challenge for researchers. Additionally, the potential off-target effects of Methyl CPA should be carefully evaluated to ensure the specificity of its actions.

Future Directions

1. Development of more efficient synthesis methods for Methyl CPA to improve its availability and reduce the cost of production.
2. Evaluation of the safety and efficacy of Methyl CPA in clinical trials for the treatment of diabetes, obesity, and cancer.
3. Investigation of the molecular mechanisms underlying the anti-tumor activity of Methyl CPA to identify potential targets for cancer therapy.
4. Exploration of the potential applications of Methyl CPA in other diseases such as neurodegenerative disorders and autoimmune diseases.
5. Development of novel analogs of Methyl CPA with improved pharmacokinetic and pharmacodynamic properties.
In conclusion, Methyl CPA is a promising compound that has shown potential in the treatment of various diseases. Its selective inhibition of Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate and anti-tumor activity make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanisms of action and evaluate its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of Methyl CPA involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenylethylamine to form the intermediate compound, which is then reacted with methyl chloroacetate to obtain the final product. The synthesis of Methyl CPA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Methyl CPA has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. Additionally, Methyl CPA has demonstrated anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.

properties

Product Name

Methyl [[(4-chlorophenyl)sulfonyl](2-phenylethyl)amino]acetate

Molecular Formula

C17H18ClNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

methyl 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]acetate

InChI

InChI=1S/C17H18ClNO4S/c1-23-17(20)13-19(12-11-14-5-3-2-4-6-14)24(21,22)16-9-7-15(18)8-10-16/h2-10H,11-13H2,1H3

InChI Key

XINQNBBFSOZUEE-UHFFFAOYSA-N

SMILES

COC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

COC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.